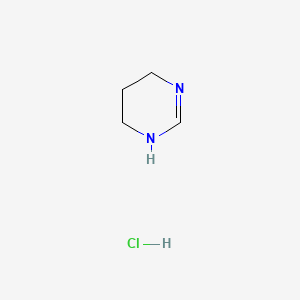

1,4,5,6-Tetrahydropyrimidine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLUOLOIDQVZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959065 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-29-6 | |

| Record name | NSC163981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-tetrahydropyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrimidine Monohydrochloride

This guide provides a comprehensive technical overview of 1,4,5,6-Tetrahydropyrimidine Monohydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analysis, and applications.

Core Molecular Attributes and Physicochemical Properties

1,4,5,6-Tetrahydropyrimidine, in its free base form, is a cyclic amidine. The monohydrochloride salt is formed by the protonation of one of the nitrogen atoms, which enhances its stability and solubility in aqueous media, a critical factor for many biological and chemical applications.

Molecular Formula, Weight, and Structure

The foundational step in any chemical workflow is the precise determination of the compound's molecular weight. The free base of 1,4,5,6-Tetrahydropyrimidine (CAS: 1606-49-1) has a molecular formula of C₄H₈N₂ and a molecular weight of approximately 84.12 g/mol .[1][2][3][4]

The monohydrochloride salt (CAS: 25099-88-1) incorporates one molecule of hydrogen chloride (HCl). The molecular weight is therefore calculated by adding the molecular weight of HCl (~36.46 g/mol ) to that of the free base.

-

Molecular Formula: C₄H₉ClN₂

-

Calculated Molecular Weight: ~120.58 g/mol

The structure involves a six-membered ring containing two nitrogen atoms, with one of them protonated and associated with a chloride counter-ion.

Physicochemical Data Summary

Quantitative data for the free base and the hydrochloride salt are crucial for experimental design, including reaction setup and purification. The properties of the free base often serve as a baseline for understanding the salt form.

| Property | 1,4,5,6-Tetrahydropyrimidine (Free Base) | 1,4,5,6-Tetrahydropyrimidine Monohydrochloride | Data Source |

| CAS Number | 1606-49-1 | 25099-88-1 | [1][3] |

| Molecular Formula | C₄H₈N₂ | C₄H₉ClN₂ | [1][2] |

| Molecular Weight | 84.12 g/mol | ~120.58 g/mol (Calculated) | [1][2] |

| Boiling Point | 88-89 °C @ 1 mmHg | Data not available (expected to be higher) | [1] |

| Density | 1.024 g/mL at 25 °C | Data not available | [1] |

| Appearance | Viscous colorless liquid | Typically a solid | [2] |

| Solubility | Soluble in polar organic solvents | Expected to have higher water solubility |

Synthesis and Purification Methodologies

The synthesis of tetrahydropyrimidines is a well-established area of organic chemistry. The hydrochloride salt is typically obtained by treating the synthesized free base with hydrochloric acid.

Synthesis of the Tetrahydropyrimidine Core

The most common route involves the condensation of a 1,3-diamine with a carboxylic acid or its derivative. This process forms the cyclic amidine structure.

Protocol: Salt Formation

This protocol details the conversion of the purified free base to its monohydrochloride salt. This step is critical for enhancing the compound's stability and handling characteristics.

Materials:

-

Purified 1,4,5,6-Tetrahydropyrimidine (1 equivalent)

-

Anhydrous diethyl ether or isopropanol

-

2 M HCl in diethyl ether or gaseous HCl

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the purified 1,4,5,6-Tetrahydropyrimidine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a clean, dry round-bottom flask.

-

Cooling: Place the flask in an ice bath and begin stirring. This is a precautionary measure to control the exothermic nature of the acid-base reaction.

-

Acidification: Slowly add a solution of 2 M HCl in diethyl ether (1 equivalent) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. The goal is to achieve a 1:1 molar ratio.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution as a solid.

-

Stirring: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the product under vacuum to yield pure 1,4,5,6-Tetrahydropyrimidine monohydrochloride.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the monohydrochloride salt, a downfield shift in the proton signals adjacent to the nitrogen atoms is expected compared to the free base, due to the deshielding effect of the protonation.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight. For the monohydrochloride, analysis would typically show the mass of the protonated free base cation (the [M+H]⁺ ion at m/z 85.07).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The N-H stretching vibrations in the salt will differ from those in the free base.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared against the calculated theoretical values for C₄H₉ClN₂ to determine purity.

Applications in Research and Drug Development

The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.

-

Neuromuscular and Cardiovascular Agents: Derivatives of 1,4,5,6-tetrahydropyrimidine have been investigated for their potential as neuromuscular blocking agents and for their effects on the cardiovascular system.[2]

-

CNS Disorders: Certain derivatives have been synthesized and evaluated as selective muscarinic M1 agonists, which are potential therapeutic agents for treating the cognitive deficits associated with Alzheimer's disease.[5]

-

Antimicrobial Polymers: The cyclic guanidine core of tetrahydropyrimidine is a key functional group for creating polymers that mimic natural host-defense peptides. These polymers exhibit potent antimicrobial properties.

-

Synthetic Chemistry: As a cyclic amidine, it serves as a versatile building block and catalyst in various organic reactions.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this class of chemicals. The free base is known to be an irritant.

-

Hazard Identification: 1,4,5,6-Tetrahydropyrimidine is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

1,4,5,6-Tetrahydropyrimidine monohydrochloride is a compound whose utility is derived from its unique cyclic amidine structure. While its physicochemical data is not as extensively documented as its free base, its properties can be reliably inferred and its synthesis is straightforward. The calculated molecular weight of approximately 120.58 g/mol provides a critical parameter for its use in quantitative chemical and biological research. Its role as a precursor to pharmacologically active molecules ensures its continued relevance in the field of drug discovery and development.

References

-

D'Amico, D. C., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(19), 3056-3065. Available from: [Link]

-

PubChem. (n.d.). 1,4,5,6-Tetrahydropyrimidine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

LookChem. (n.d.). Cas 25099-88-1,1,4,5,6-TETRAHYDROPYRIMIDINE HYDROCHLORIDE. Retrieved February 13, 2026, from [Link]

Sources

- 1. 1,4,5,6-四氢嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4,5,6-TETRAHYDROPYRIMIDINE CAS#: 1606-49-1 [m.chemicalbook.com]

- 5. 1,4,5,6-TETRAHYDROPYRIMIDINE | 1606-49-1 [chemicalbook.com]

1,4,5,6-Tetrahydropyrimidine hydrochloride pKa value

An In-Depth Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidine Hydrochloride[1]

Part 1: Executive Summary

1,4,5,6-Tetrahydropyrimidine (THP) Hydrochloride (CAS: 1606-49-1 for the base; salt forms vary) represents a critical scaffold in medicinal chemistry and organocatalysis.[1] As a cyclic amidine, it is distinguished by its high basicity and structural rigidity, making it a valuable pharmacophore in peptidomimetics and a robust agent for CO₂ fixation.[1]

The core physicochemical parameter defining its reactivity is the pKa value of its conjugate acid , which is experimentally determined to be 12.21 ± 0.10 (at 25°C in aqueous media).[1]

This guide provides a rigorous analysis of the structural origins of this basicity, the thermodynamic implications of the hydrochloride salt form, and validated protocols for its experimental verification.[1]

Part 2: Structural Basis of Basicity

To understand the pKa of 12.21, one must analyze the electronic environment of the amidine functional group (

Resonance Stabilization

Unlike aliphatic amines (pKa ~10.5), the protonated tetrahydropyrimidine cation (

The Cyclic Constraint

The six-membered ring structure forces the nitrogen lone pairs into a specific orientation that minimizes steric hindrance during protonation. While slightly less basic than the seven-membered analog DBN (1,5-Diazabicyclo[4.3.0]non-5-ene, pKa ~13.5) due to ring strain differences, THP remains a "superbase" relative to standard organic amines.[1]

Visualization: Resonance Mechanism of THP Cation

Figure 1: The protonation of 1,4,5,6-tetrahydropyrimidine leads to a symmetric amidinium cation, the stability of which drives the high pKa value.[1]

Part 3: Thermodynamic Profile & The Hydrochloride Salt

The pKa Value: 12.21

The pKa refers to the dissociation equilibrium of the conjugate acid:

Implications for the Hydrochloride Salt

The hydrochloride salt (

-

Stability: Because the pKa (12.21) is significantly higher than the pH of neutral water (7.0), the

cation is thermodynamically stable in aqueous solution. It does not hydrolyze to release protons easily. -

Comparison:

is a weaker acid than the Ammonium ion ( -

Solubility: The delocalized charge makes the salt highly water-soluble and hygroscopic.

| Parameter | Value | Context |

| pKa (Conjugate Acid) | 12.21 | Stronger base than alkylamines; weaker than DBU. |

| LogP | -0.4 to -1.0 | Highly hydrophilic (depending on salt form). |

| Physical State | Crystalline Solid | Hygroscopic white powder (HCl salt). |

| Melting Point | 152-155 °C | High lattice energy due to ionic character. |

Part 4: Experimental Determination Protocols

Measuring a pKa > 12 in water is technically challenging due to the "leveling effect" of the solvent (water itself acts as a base) and the interference of atmospheric CO₂ (which forms carbonates that skew high-pH readings).

Method A: Potentiometric Titration (Modified for High pKa)

Best for: Routine quality control and bulk purity analysis.

Prerequisites:

-

Solvent: Carbonate-free distilled water (boiled and purged with Argon).

-

Titrant: 0.1 M NaOH (standardized).

-

Apparatus: Automatic titrator with a high-alkalinity glass electrode (low sodium error type).

Protocol:

-

Dissolution: Dissolve 100 mg of THP Hydrochloride in 50 mL of degassed water. The starting pH will be approx. 6.0–7.0.

-

Blank Correction: Run a blank titration with solvent only to subtract background ionic effects.

-

Titration: Add 0.1 M NaOH in 0.05 mL increments.

-

Data Capture: Record pH vs. Volume.

-

Analysis: The inflection point represents the conversion of

to free base

Method B: ¹H-NMR Controlled Titration (The "Gold Standard")

Best for: High precision and eliminating electrode errors.

Principle: The chemical shift (

Workflow Visualization:

Figure 2: NMR Titration workflow for determining pKa without electrode interference.

Calculation:

- : Chemical shift of the hydrochloride salt (pH < 9).

- : Chemical shift of the free base (pH > 13.5).

-

Correction:

(Isotope effect correction).

Part 5: Applications & Implications

-

Peptidomimetics & Drug Design: The THP scaffold mimics the Arginine side chain but with higher metabolic stability and restricted conformation. The pKa of 12.21 ensures it remains protonated (cationic) at physiological pH (7.4), facilitating strong ionic interactions with anionic residues (Asp/Glu) in receptor binding pockets (e.g., Thrombin inhibitors, Integrin antagonists).[1]

-

CO₂ Capture (Green Chemistry): As a strong base, the free THP molecule reacts with CO₂ to form a zwitterionic carbamate adduct. The high pKa drives the kinetics of this capture, making it a competitive alternative to ethanolamines in industrial scrubbing.[1]

-

Organocatalysis: THP derivatives serve as nucleophilic catalysts in Baylis-Hillman reactions. The high basicity activates pronucleophiles, while the hydrochloride salt is often used as a stable precursor that releases the active catalyst in situ upon treatment with a stronger base.[1]

References

-

ChemicalBook. (2024). 1,4,5,6-Tetrahydropyrimidine Properties and pKa Data.Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137105, 1,4,5,6-Tetrahydropyrimidine.[1] PubChem.[5][6] Link

-

Schwarzenbach, G., & Lutz, K. (1940).[1] Acidity measurements on cyclic amidines. Helvetica Chimica Acta. (Foundational work establishing amidine basicity).[6]

-

BenchChem. (2025).[6][7] Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine. (Comparative data for amino-derivatives). Link

-

Ishikawa, T. (2009).[1] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts.[1] John Wiley & Sons. (Mechanistic insight into resonance stabilization).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,4,5,6-TETRAHYDROPYRIMIDINE | 1606-49-1 [chemicalbook.com]

- 3. 1,4,5,6-TETRAHYDROPYRIMIDINE CAS#: 1606-49-1 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1,4,5,6-Tetrahydropyrimidine hydrochloride structure and IUPAC name

Technical Whitepaper: The Structural and Functional Dynamics of 1,4,5,6-Tetrahydropyrimidine Hydrochloride

Executive Summary

1,4,5,6-Tetrahydropyrimidine (THP) represents a critical cyclic amidine scaffold in medicinal chemistry.[1][2] Unlike its aromatic parent (pyrimidine) or fully saturated analog (hexahydropyrimidine), THP possesses a unique electronic profile characterized by high basicity (pKa ~12.2) and resonance stabilization.[3] This guide dissects the hydrochloride salt form, a preferred entity in drug development due to its enhanced solubility and bioavailability compared to the hygroscopic free base. This document details the structural identification, synthetic pathways, and pharmacophoric utility of this moiety.[4][5][6]

Structural Identity & IUPAC Nomenclature

The nomenclature of partially saturated heterocycles can be ambiguous. For 1,4,5,6-tetrahydropyrimidine, the numbering prioritizes the heteroatoms and the site of saturation.

| Attribute | Technical Detail |

| IUPAC Name | 1,4,5,6-Tetrahydropyrimidine |

| Systematic Name | 3,4,5,6-Tetrahydropyrimidine (Tautomer dependent) |

| Salt Name | 1,4,5,6-Tetrahydropyrimidin-1-ium chloride |

| Molecular Formula | C₄H₉ClN₂ (Salt) / C₄H₈N₂ (Free Base) |

| Molecular Weight | 120.58 g/mol (HCl Salt) / 84.12 g/mol (Free Base) |

| CAS Number | 1606-49-1 (Free Base); Salt forms vary by stoichiometry |

| SMILES | C1CNC=NC1.Cl |

Tautomerism and Salt Formation

The free base exists in equilibrium between two tautomers. However, upon protonation (formation of the hydrochloride salt), the system becomes a symmetrical, resonance-stabilized amidinium cation .

-

Free Base: The double bond migrates between N1-C2 and C2-N3.

-

HCl Salt: The proton binds to the imine nitrogen (N3), delocalizing the positive charge across the N1-C2-N3 triad. This delocalization is the driver of its high stability.

Physicochemical Profile

The transition from free base to hydrochloride salt alters physical properties critical for formulation.

-

Basicity (pKa ~12.2): THP is significantly more basic than pyridine (pKa 5.2) or pyrimidine (pKa 1.1). This is due to the formation of the amidinium ion, which is isoelectronic with the allyl anion system.

-

Solubility: The HCl salt is highly soluble in water and lower alcohols (methanol, ethanol) but practically insoluble in non-polar solvents (hexane, ether).

-

Hygroscopicity: The free base is hygroscopic and absorbs CO₂ from the air to form carbamates. The HCl salt mitigates this, providing a stable solid form for storage.

Synthetic Protocol: Cyclization & Salt Formation

Objective: Synthesize 1,4,5,6-tetrahydropyrimidine hydrochloride from 1,3-diaminopropane.

Mechanism: This protocol utilizes the condensation of a diamine with an orthoester (Triethyl orthoformate), followed by acid workup. This is preferred over nitrile condensation due to milder conditions and higher yields.

Experimental Workflow

-

Reagents:

-

1,3-Diaminopropane (1.0 equiv)

-

Triethyl orthoformate (1.1 equiv)

-

Catalytic Glacial Acetic Acid

-

Hydrochloric acid (4M in Dioxane or aqueous conc.)

-

-

Step-by-Step Methodology:

-

Step 1 (Condensation): In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional for ethanol removal), mix 1,3-diaminopropane and triethyl orthoformate. Add catalytic acetic acid (1-2 drops).

-

Step 2 (Cyclization): Heat the mixture to 140°C. Ethanol is produced as a byproduct. If using a Dean-Stark trap, collect the distillate. Reflux for 3-4 hours until ethanol evolution ceases.

-

Step 3 (Isolation of Free Base): Perform vacuum distillation on the crude residue. The 1,4,5,6-tetrahydropyrimidine distills as a clear, viscous liquid (bp ~88-90°C at 1 mmHg).

-

Step 4 (Salt Formation): Dissolve the distilled free base in anhydrous ethanol (10 mL/g). Cool to 0°C in an ice bath.

-

Step 5 (Precipitation): Dropwise add HCl (in dioxane or diethyl ether) with stirring until pH reaches ~3. A white precipitate (the hydrochloride salt) will form.

-

Step 6 (Purification): Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether to remove excess acid. Dry under vacuum.

-

Pharmacological Relevance & Applications

The 1,4,5,6-tetrahydropyrimidine ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for guanidines and other basic amines.

Muscarinic Agonists (M1/M4)

The THP ring mimics the quaternary ammonium headgroup of acetylcholine but with improved pharmacokinetic properties.

-

Key Example: Xanomeline and Milameline. These drugs utilize the tetrahydropyrimidine (or the related tetrahydropyridine) ring to bind to the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs). The high basicity ensures the nitrogen is protonated at physiological pH, facilitating a cation-pi interaction with tyrosine residues in the receptor pocket.

Antiparasitic Agents

The scaffold is central to the "tetrahydropyrimidine anthelmintics" class.

-

Mechanism: These compounds act as cholinergic agonists at the nicotinic acetylcholine receptors of nematodes, causing spastic paralysis.

-

Drugs: Pyrantel and Oxantel. Here, the THP ring is fused or linked to an aromatic system. The rigidity of the ring holds the nitrogen in a specific spatial configuration essential for receptor binding.

CO₂ Capture Technology

Beyond pharma, the free base of THP is investigated for carbon capture. The sterically hindered amidine reacts reversibly with CO₂ to form zwitterionic adducts, offering a lower-energy alternative to traditional amine scrubbers.

Analytical Characterization

To validate the synthesis of the HCl salt, the following spectral signatures should be observed:

| Method | Expected Signature |

| ¹H NMR (D₂O) | δ 1.85 (m, 2H): C5-methylene protons.δ 3.35 (t, 4H): C4 and C6 methylene protons (equivalent due to symmetry).δ 8.0-8.5 (s, 1H): C2-methine proton (deshielded by adjacent N+). |

| ¹³C NMR | δ ~19: C5 (methylene).δ ~40: C4/C6 (methylene).δ ~155: C2 (amidinium carbon). |

| IR Spectroscopy | 1680-1690 cm⁻¹: Strong C=N stretching (amidinium characteristic).2800-3200 cm⁻¹: Broad N-H stretching (salt form). |

References

-

PubChem. (2025).[7][8] 1,4,5,6-Tetrahydropyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

-

Brimblecombe, R. W., & Hunt, R. R. (1968).[9] The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology.[9] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,4,5,6-TETRAHYDROPYRIMIDINE CAS#: 1606-49-1 [chemicalbook.com]

- 3. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydropyrimidine | C4H8N2 | CID 5231957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Mechanism of Tetrahydropyrimidine Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological duality of tetrahydropyrimidine (THP) derivatives. Unlike many pharmacophores that rely on a single mode of action, THPs function through two distinct, structure-dependent mechanisms:

-

Biophysical Osmoprotection (Natural THPs): Exemplified by Ectoine , these molecules function via "preferential exclusion," restructuring solvent networks to stabilize proteins and lipid bilayers without direct receptor binding.[1]

-

Ligand-Receptor Modulation (Synthetic THPs): Synthetic derivatives (THPMs) act as high-affinity ligands, inhibiting enzymes such as Acetylcholinesterase (AChE) in neurodegeneration and Kinesin-5 (Eg5) in oncology.

Part 1: The Bio-Physicochemical Foundation (Natural THPs)

The Preferential Exclusion Model

The primary mechanism of natural THPs (e.g., Ectoine, Hydroxyectoine) is kosmotropic solvation . Unlike chaotropes (which disrupt water structure), THPs enhance the hydrogen-bonding network of water.

-

Mechanism: THPs are excluded from the immediate hydration shell of proteins (the "domain of exclusion").

-

Thermodynamic Consequence: This exclusion creates an unfavorable thermodynamic gradient. To minimize the interface between the protein and the THP-rich bulk solvent, the protein folds more tightly, reducing its surface area. This stabilizes the native state against thermal or osmotic denaturation.

-

Membrane Stabilization: The same hydration force increases the fluidity and packing density of lipid headgroups in cell membranes, preventing the clustering of receptors (e.g., EGFR, IGFR) that typically triggers inflammatory cascades.

Downstream Signaling: The Anti-Inflammatory Cascade

By stabilizing the membrane, THPs prevent the activation of membrane-bound stress receptors. This results in the downregulation of the NF-κB and MAPK pathways.

DOT Diagram: Ectoine-Mediated Anti-Inflammatory Pathway

Figure 1: Schematic of the biophysical interference of Ectoine in inflammatory signaling. By stabilizing the lipid bilayer, Ectoine prevents the receptor clustering required for MAPK/NF-κB activation.

Part 2: Medicinal Chemistry & Receptor Modulation (Synthetic THPs)

Synthetic tetrahydropyrimidines (often synthesized via the Biginelli reaction followed by reduction or modification) function as direct ligands.

Acetylcholinesterase (AChE) Inhibition

THP derivatives are potent candidates for Alzheimer’s therapy. They act as dual-binding site inhibitors of AChE.

-

Catalytic Active Site (CAS): The THP ring interacts with the catalytic triad (Ser-His-Glu).

-

Peripheral Anionic Site (PAS): N-substituted aryl groups on the THP scaffold bind to the PAS, preventing the AChE-induced aggregation of amyloid-beta (Aβ) peptides.

-

Pharmacophore: The cyclic amidine core mimics the positive charge of acetylcholine, while hydrophobic substitutions (e.g., phenyl groups at C4) enhance binding affinity.

Oncological Targets: Kinesin-5 (Eg5)

Certain THP derivatives (analogues of Monastrol) inhibit Kinesin-5, a motor protein essential for bipolar spindle formation during mitosis.

-

Mechanism: Allosteric inhibition. The THP molecule binds to a pocket near the ATP-binding site, locking the motor protein in an ADP-bound state.

-

Result: Monoastral spindles form, leading to mitotic arrest and subsequent apoptosis in tumor cells.

Summary of Pharmacological Activities

| Derivative Class | Primary Target | Mechanism of Action | Therapeutic Indication |

| Natural (Ectoine) | Solvent/Protein Interface | Preferential Exclusion (Kosmotrope) | Dry Eye, Dermatitis, COPD |

| N-Aryl THPs | Acetylcholinesterase | Dual-site Inhibition (CAS & PAS) | Alzheimer's Disease |

| C4-Aryl THPMs | Kinesin-5 (Eg5) | Allosteric Inhibition (ATPase arrest) | Solid Tumors |

| Thioxo-THPs | Dihydrofolate Reductase | Antimetabolite | Antimicrobial/Antifungal |

Part 3: Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Protein Stabilization

Validates the "Preferential Exclusion" mechanism of Natural THPs.

-

Preparation: Prepare 1 mg/mL Lysozyme solution in phosphate buffer (pH 7.4).

-

Treatment: Create samples with increasing concentrations of Ectoine (0, 100, 500, 1000 mM).

-

Calorimetry: Load sample and reference (buffer + Ectoine) into the DSC cells.

-

Ramp: Heat from 20°C to 90°C at a scan rate of 1°C/min.

-

Analysis: Measure the Melting Temperature (

).-

Validation Criteria: A linear increase in

with Ectoine concentration confirms the kosmotropic stabilization effect.

-

Protocol B: Ellman’s Assay for AChE Inhibition

Validates the enzymatic inhibition of Synthetic THPs.

-

Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (enzyme source: electric eel or recombinant human).

-

Incubation: Mix 20 µL of THP derivative (test compound) with 20 µL of AChE solution (0.1 U/mL) in 150 µL phosphate buffer (pH 8.0). Incubate at 25°C for 10 mins.

-

Reaction: Add 10 µL of DTNB (10 mM) and 10 µL of substrate (15 mM).

-

Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Calculation: Determine % Inhibition using the slope of absorbance (

).-

Validation Criteria:

values < 10 µM indicate potent inhibition.

-

DOT Diagram: Synthesis & Screening Workflow

Figure 2: Synthetic workflow for generating pharmacological THP derivatives from Biginelli intermediates.

References

-

Bhosale, M. S., et al. (2021).[2] Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology. Link

-

Tale, R., et al. (2021).[3] A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences. Link

-

Li, D., et al. (2024).[4] Ectoine protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37.[4] The Ocular Surface.[1][5][6] Link

-

Bilal, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules (PMC).[2] Link

-

Casini, A., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry. Link

-

Ectoine Mechanism Review. (2021). Ectoine in the Treatment of Irritations and Inflammations of the Eye Surface. Journal of Ophthalmology (PMC). Link

Sources

- 1. Ectoine in the Treatment of Irritations and Inflammations of the Eye Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjstonline.com [rjstonline.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Ectoine protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 1,4,5,6-Tetrahydropyrimidine HCl as a Versatile Chemical Building Block

Introduction: The Strategic Value of a Cyclic Amidine Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2] 1,4,5,6-Tetrahydropyrimidine, a six-membered cyclic amidine, represents a cornerstone scaffold for drug discovery and materials science.[3][4] Its inherent structural features—specifically the embedded guanidine-like moiety—confer unique properties of basicity, hydrogen bonding capability, and versatile reactivity.[3][5]

This guide focuses on the hydrochloride salt of 1,4,5,6-tetrahydropyrimidine. The HCl salt form enhances the compound's stability and simplifies handling and storage, making it an ideal precursor for laboratory and industrial applications. In synthetic protocols, the active free base is readily liberated in situ through the addition of a non-nucleophilic base.

The utility of this building block stems from its ability to serve as a robust platform for diversification. It is a key intermediate in the synthesis of a wide array of substituted guanidines, fused heterocyclic systems, and pharmacologically active agents, including compounds with demonstrated antibacterial and neuromuscular blocking activities.[3][6][7] These application notes provide an in-depth exploration of its reactivity, core synthetic applications, and detailed, field-proven protocols for its use.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's properties is essential for predictable and successful synthetic planning.

Table 1: Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidine

| Property | Value | Source |

| IUPAC Name | 1,4,5,6-tetrahydropyrimidine | PubChem[8] |

| Molecular Formula | C₄H₈N₂ | PubChem[8] |

| Molecular Weight | 84.12 g/mol | PubChem[8] |

| Boiling Point | 88-89 °C / 1 mmHg | Sigma-Aldrich |

| Density | 1.024 g/mL at 25 °C | Sigma-Aldrich |

| CAS Number | 1606-49-1 | PubChem[8] |

Core Reactivity

The synthetic versatility of 1,4,5,6-tetrahydropyrimidine is governed by the electronic nature of the cyclic amidine functionality. After neutralization of the HCl salt, the free base exhibits two primary modes of reactivity:

-

N-Nucleophilicity: The nitrogen atoms, particularly the exocyclic amine tautomer (2-amino-1,4,5,6-tetrahydropyrimidine), are nucleophilic. They readily participate in reactions such as N-alkylation, N-acylation, and, most notably, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.[5]

-

Cyclization and Condensation: The diamine backbone makes it a prime candidate for condensation reactions with bis-electrophiles to construct fused polycyclic systems.[9] It is also a product of the well-established Biginelli reaction, a one-pot multicomponent reaction that highlights the stability and accessibility of this ring system.[10][11]

Caption: Core reactivity pathways of the 1,4,5,6-tetrahydropyrimidine scaffold.

Core Synthetic Application: Synthesis of 2-Arylamino-1,4,5,6-tetrahydropyrimidines

One of the most powerful applications of this scaffold is in the synthesis of 2-arylamino-1,4,5,6-tetrahydropyrimidines, which are prevalent in many biologically active molecules.[5] A highly efficient and robust two-step method involves an initial Buchwald-Hartwig coupling of 2-aminopyrimidine with an aryl bromide, followed by a selective reduction of the pyrimidine ring.[5]

Causality Behind the Method:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is chosen for its exceptional functional group tolerance and high efficiency in forming C-N bonds, which is often challenging with traditional methods. It provides a flexible route to a wide range of 2-arylaminopyrimidines.

-

Selective Hydrogenation: The subsequent reduction of the aromatic pyrimidine ring must be performed under conditions that do not affect the aryl substituent or the C-N bonds. Palladium-catalyzed hydrogenation is a proven, high-yield method for this selective transformation, yielding the desired tetrahydropyrimidine core with minimal purification required.[5]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.

Protocol 1: Synthesis of 2-Anilino-1,4,5,6-tetrahydropyrimidinium Salt via Selective Reduction

This protocol describes the final step of the two-step synthesis: the selective reduction of a 2-arylaminopyrimidine intermediate to yield the target compound. This method is adapted from a high-yielding procedure described by Arkat USA.[5]

Objective: To synthesize a 2-arylamino-1,4,5,6-tetrahydropyrimidine from a 2-arylaminopyrimidine precursor.

Materials:

-

2-Anilinopyrimidine (or other 2-arylaminopyrimidine derivative)

-

Methanol (MeOH), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (Et₂O)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware and filtration apparatus

Caption: Experimental workflow for the selective reduction of 2-arylaminopyrimidines.

Step-by-Step Methodology:

-

Reactor Setup: In a high-pressure reaction vessel (e.g., Parr shaker bottle), dissolve the 2-arylaminopyrimidine (1.0 eq) in anhydrous methanol.

-

Rationale: Methanol is an excellent solvent for the substrate and does not interfere with the palladium catalyst.

-

-

Acidification & Catalyst Addition: To the solution, carefully add concentrated hydrochloric acid (1.1 eq). This is followed by the addition of 10% Palladium on carbon (typically 10-20 mol %).

-

Rationale: The acid protonates the product as it forms, preventing catalyst poisoning and facilitating its isolation as the hydrochloride salt.[5] Pd/C is the catalyst of choice for aromatic ring hydrogenations.

-

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen and shake at room temperature for 16-24 hours.

-

Rationale: 50 psi is a moderate pressure sufficient for this reduction, avoiding more forcing conditions that could lead to side reactions. The reaction is typically monitored for the cessation of hydrogen uptake.

-

-

Workup and Filtration: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Rationale: Celite is an inert filter aid that prevents fine catalyst particles from passing through, ensuring a metal-free product solution.

-

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield a crude solid or oil.

-

Purification: Triturate the crude residue with diethyl ether. The product, as the hydrochloride salt, will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to yield the pure 2-arylamino-1,4,5,6-tetrahydropyrimidinium salt.

-

Rationale: The hydrochloride salt of the product has low solubility in diethyl ether, allowing for effective purification by precipitation away from non-polar impurities.

-

Protocol 2: Biginelli-Type Synthesis of a Substituted Tetrahydropyrimidine

This protocol demonstrates the construction of the tetrahydropyrimidine ring itself through a classic multicomponent reaction, showcasing its formation from acyclic precursors.[3][7][10]

Objective: To synthesize a functionalized 5-ethoxycarbonyl-tetrahydropyrimidine derivative.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea (15 mmol)

-

Ethanol (25 mL)

-

Concentrated HCl (0.5 mL, catalytic)

-

Round-bottom flask with reflux condenser

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.[3]

-

Rationale: Ethanol serves as a polar protic solvent suitable for all reactants. A slight excess of urea is used to drive the reaction to completion.

-

-

Catalysis: Add the catalytic amount of concentrated HCl (e.g., 0.5 mL) to the mixture.

-

Rationale: The Biginelli reaction is acid-catalyzed. HCl protonates the aldehyde carbonyl, activating it for nucleophilic attack and promoting the key iminium intermediate formation, which is a crucial step in the reaction mechanism.[11]

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

-

Purification: Pour the cold mixture into ice-cold water. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any unreacted urea and catalyst.

-

Final Product: Dry the collected solid. The crude product can be further purified by recrystallization from ethanol to obtain the pure tetrahydropyrimidine derivative.[3]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: 1,4,5,6-Tetrahydropyrimidine is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Handling: Avoid direct contact and inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Outlook

1,4,5,6-Tetrahydropyrimidine HCl is a high-value, versatile building block whose utility extends across various domains of chemical synthesis. Its predictable reactivity and stable salt form make it an indispensable tool for constructing molecules with designed properties. The protocols detailed herein provide a reliable foundation for its application in both academic and industrial research settings. Future applications will likely see its continued use in the development of novel pharmaceuticals, functional materials, and as a ligand in organometallic catalysis, further cementing its role as a privileged scaffold in synthetic chemistry.

References

-

Arkat USA, Inc. (n.d.). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4,5,6-Tetrahydropyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. Retrieved from [Link]

-

Reyes, L., et al. (2013). Synthesis of 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidines derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines.

-

Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Thieme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

-

Kojić, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7035. Retrieved from [Link]

-

Klivansky, L. M., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Bioorganic & Medicinal Chemistry, 19(21), 6331-6337. Retrieved from [Link]

-

Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791. Retrieved from [Link]

-

Bhattacharyya, A., & Ghorai, M. K. (2019). Synthetic Routes to 1,4,5,6-Tetrahydropyrimidines: An Overview and Recent Advances. Current Organic Chemistry, 23(1), 3-24. Retrieved from [Link]

-

EASTFINE. (2025). CAS 4271-96-9 Unveiled: The Essential Guide to 1,2-Dimethyl-1,4,5,6-Tetrahydropyrimidine. Retrieved from [Link]

-

Brimblecombe, R. W., et al. (1969). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 37(2), 425-435. Retrieved from [Link]

-

Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Retrieved from [Link]

-

Asghari, S., et al. (2016). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 15(10), 2207-2214. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Li, X., et al. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science, 11(15), 3859-3864. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

-

Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1,4,5,6-Tetrahydropyrimidine Hydrochloride

Welcome to the comprehensive technical support guide for the recrystallization of 1,4,5,6-tetrahydropyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this important cyclic amidine.

I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your decision-making.

Q1: My 1,4,5,6-tetrahydropyrimidine hydrochloride is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over orderly crystal lattice formation. For 1,4,5,6-tetrahydropyrimidine hydrochloride, this can be exacerbated by the presence of impurities that depress the melting point.

Troubleshooting Steps:

-

Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For amine hydrochlorides, polar protic solvents are often a good starting point.

-

Employ a Solvent/Anti-Solvent System: If a single solvent proves problematic, a binary system can be effective.

-

Protocol: Dissolve the crude 1,4,5,6-tetrahydropyrimidine hydrochloride in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol).[2]

-

Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes faintly cloudy (the cloud point).[3]

-

Induce Crystallization: Reheat the mixture gently until the solution is clear again, and then allow it to cool slowly. This controlled reduction in solubility promotes gradual crystal growth.

-

-

Lower the Crystallization Temperature: If oiling out persists, try cooling the solution very slowly, perhaps by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight before moving to an ice bath. Rapid cooling often favors oil formation.[4]

-

Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1] Alternatively, add a "seed crystal" from a previous successful crystallization to initiate the process.[1]

Q2: My crystal yield is very low. What are the potential causes and how can I improve it?

A2: Maximizing Crystal Recovery

Low yield is a frequent challenge in recrystallization and can stem from several factors.

Potential Causes and Solutions:

-

Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive volume of hot solvent.[5]

-

Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It's better to add the solvent in small portions to the heated mixture until dissolution is just complete.[5]

-

-

Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the product will crystallize prematurely on the filter paper.

-

Solution: Use a pre-heated funnel and filter flask. Work quickly and keep the solution near its boiling point during the transfer. Rinsing the filter paper with a small amount of hot solvent can help recover any product that has crystallized.

-

-

Incomplete Crystallization: The compound may still have significant solubility in the mother liquor even at low temperatures.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Decolorization Techniques

Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed.

Protocol for Decolorization:

-

Dissolution: Dissolve the crude 1,4,5,6-tetrahydropyrimidine hydrochloride in the appropriate hot solvent.

-

Cooling and Addition of Activated Charcoal: Allow the solution to cool slightly from the boiling point to prevent violent frothing. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[5]

-

Heating and Mixing: Reheat the solution to boiling for a few minutes while stirring or swirling to ensure the impurities are adsorbed onto the charcoal.

-

Hot Filtration: Perform a hot gravity filtration to remove the charcoal. As mentioned previously, use a pre-heated funnel to prevent premature crystallization.[5] The resulting filtrate should be colorless.

-

Crystallization: Allow the filtrate to cool slowly to induce crystallization.

DOT Diagram: Solvent Selection Workflow

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1,4,5,6-tetrahydropyrimidine hydrochloride?

A1: The ideal solvent should:

-

Not react with 1,4,5,6-tetrahydropyrimidine hydrochloride.

-

Exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1]

-

Have a boiling point below the melting point of the compound to prevent oiling out.

-

Be volatile enough to be easily removed from the final crystals.[5]

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Q2: Which solvents are commonly used for the recrystallization of similar cyclic amidine hydrochlorides?

A2: Based on literature for related compounds, the following solvents and solvent systems are good starting points:

-

Alcohols: Methanol, ethanol, and isopropanol are frequently used.[2] Often, a mixture of these alcohols is employed. For instance, dissolving in hot methanol and then adding ethanol to the filtrate before cooling has been reported for a tartrate salt of a similar compound.[2]

-

Alcohol/Ether Mixtures: A common and effective binary system involves dissolving the hydrochloride salt in a minimal amount of a hot alcohol (like methanol or ethanol) and then adding an anti-solvent like diethyl ether to induce precipitation.

-

Acetone: For some derivatives, acetone has been successfully used for recrystallization.[2]

Q3: How does pH affect the recrystallization of 1,4,5,6-tetrahydropyrimidine hydrochloride?

A3: The pH of the solution is critical. As a hydrochloride salt, the compound is the protonated form of the cyclic amidine. The solution should be kept acidic to prevent the deprotonation of the amidinium ion to the free base. The free base has significantly different solubility properties and may be more prone to oiling out or remaining in solution. If the pH is too high, the equilibrium will shift towards the free base, potentially leading to purification failure.

Q4: How can I assess the purity of my recrystallized 1,4,5,6-tetrahydropyrimidine hydrochloride?

A4: Several analytical techniques can be used to determine the purity of your final product:

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the compound and detecting the presence of impurities.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

-

Solubility Data Summary

| Solvent | Solubility of 1,4,5,6-Tetrahydropyrimidine Hydrochloride | Comments |

| Water | High | Generally a good solvent for amine hydrochlorides, but its high polarity might make it difficult to remove and could lead to issues with hygroscopic products. |

| Methanol | High | A good "good" solvent for a binary system.[2] |

| Ethanol | Moderate to High | Often used in combination with other solvents.[2] |

| Isopropanol | Moderate | Has been used for the precipitation of hydrochloride salts of similar compounds.[2] |

| Acetone | Low to Moderate | Can be a suitable single solvent in some cases.[2] |

| Diethyl Ether | Very Low | Commonly used as an "anti-solvent".[3] |

| Hexane | Very Low | A non-polar anti-solvent.[3] |

| Ethyl Acetate | Low | Can be used as an anti-solvent.[3] |

Note: This table provides general guidance. Experimental verification of solubility is crucial for your specific sample and purity level.

References

- Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2...

-

Lab Procedure: Recrystallization - LabXchange. (URL: [Link])

- recrystalliz

-

Recrystallization - YouTube. (URL: [Link])

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

Facile synthesis of tetrahydropyrimidines with possible insecticidal activity. (URL: [Link])

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (URL: [Link])

-

1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem. (URL: [Link])

-

From cyclic amines and acetonitrile to amidine zinc(ii) complexes - RSC Publishing. (URL: [Link])

-

The Chemistry of the Amidines. | Chemical Reviews - ACS Publications. (URL: [Link])

Sources

- 1. youtube.com [youtube.com]

- 2. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. LabXchange [labxchange.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Moisture Removal from Hygroscopic Tetrahydropyrimidine Salts

Welcome to the technical support center for handling hygroscopic tetrahydropyrimidine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture absorption in these critical compounds. Water content can significantly impact the stability, reactivity, and overall quality of active pharmaceutical ingredients (APIs) and intermediates.[1] This resource provides in-depth troubleshooting advice and detailed protocols to ensure the integrity of your materials.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the drying of hygroscopic tetrahydropyrimidine salts.

Q1: My tetrahydropyrimidine salt arrived as a solid but has become sticky and difficult to handle. What happened?

A1: This is a classic sign of moisture absorption from the atmosphere. Tetrahydropyrimidine salts are often hygroscopic, meaning they have a strong affinity for water and will readily absorb moisture from the air. This can cause the material to change from a free-flowing powder to a sticky or clumpy solid, or even a viscous liquid in some cases.[2] Proper storage in a desiccator or glovebox is crucial to prevent this.

Q2: I dried my salt in a standard laboratory oven, but now I'm seeing decomposition. Why?

A2: Many organic salts, including tetrahydropyrimidine derivatives, can be thermally sensitive.[3] Standard ovens often have poor temperature control and can create localized hot spots, leading to decomposition. Furthermore, simply heating the sample may not be sufficient to remove all the water, especially if the salt forms a stable hydrate. For heat-sensitive materials, vacuum drying is a much gentler and more effective method.[4][5]

Q3: How can I accurately determine the water content of my salt?

A3: The gold standard for determining water content in pharmaceutical compounds is Karl Fischer titration (KFT).[6][7][8] This method is highly specific to water and is not affected by other volatile solvents that may be present.[6] KFT can be performed using either volumetric or coulometric methods, depending on the expected moisture content.[6][9]

Q4: What is the quickest way to dry a small sample for immediate use?

A4: For a small sample needed urgently, placing it under high vacuum for a few hours can be effective for removing surface moisture.[10] However, this may not remove tightly bound water. For more stubborn cases, azeotropic distillation with a suitable solvent like toluene can be a rapid and efficient method.[10][11]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the drying of hygroscopic tetrahydropyrimidine salts.

Issue 1: My salt remains clumpy and wet even after drying in a desiccator.

| Potential Cause | Explanation | Recommended Action |

| Inefficient Desiccant | The desiccant in your desiccator (e.g., silica gel, calcium sulfate) may be saturated with water and no longer effective. | Regenerate the desiccant by heating it according to the manufacturer's instructions, or replace it with fresh desiccant. For highly hygroscopic materials, consider using a more powerful drying agent like phosphorus pentoxide, but be aware of its corrosive nature. |

| Formation of a Stable Hydrate | The water may not be just physically adsorbed but chemically bound within the crystal lattice of the salt. Simple desiccation may not provide enough energy to break these bonds. | Utilize a more rigorous drying method such as vacuum oven drying or azeotropic distillation. These methods provide the necessary energy to remove bound water. |

| High Ambient Humidity | If the desiccator is opened frequently in a humid environment, the desiccant can become saturated quickly. | Minimize the frequency and duration of opening the desiccator. If possible, handle the material in a glovebox with a controlled, low-humidity atmosphere.[2] |

Issue 2: I am concerned about the thermal stability of my tetrahydropyrimidine salt during drying.

This is a valid concern as many complex organic molecules can degrade at elevated temperatures.[12] The key is to remove water at the lowest possible temperature.

Workflow for Drying Heat-Sensitive Salts

Caption: Decision workflow for drying heat-sensitive salts.

Issue 3: My salt is not soluble in common solvents for azeotropic distillation.

While toluene is a common choice for azeotropic distillation to remove water, other solvents can be used.[13][14] The ideal solvent should form a low-boiling azeotrope with water and not react with your salt.

| Alternative Solvents for Azeotropic Distillation | Boiling Point of Azeotrope (°C) | Considerations |

| Benzene | 69.3 | Carcinogenic, use with extreme caution in a well-ventilated fume hood. |

| Hexane | 61.6 | Lower boiling point may be gentler on the sample. |

| Cyclohexane | 69.5 | Good alternative to benzene. |

Note: Always consult azeotrope tables for precise compositions and boiling points.

Issue 4: After drying, the salt quickly reabsorbs moisture.

This indicates that the handling and storage procedures post-drying are critical.

Protocol for Handling and Storing Dried Hygroscopic Salts

-

Final Drying Stage: Perform the final stages of drying under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Rapid Transfer: Once drying is complete, do not expose the salt to the ambient atmosphere for an extended period. Quickly transfer the material to a suitable storage container.

-

Appropriate Storage: Store the dried salt in a tightly sealed container, preferably within a desiccator containing a fresh, active desiccant. For highly sensitive materials, storage in a glovebox is recommended.[2]

-

Inert Gas Blanket: For long-term storage, consider backfilling the storage container with an inert gas like argon before sealing.

III. Detailed Experimental Protocols

Protocol 1: Vacuum Oven Drying

Vacuum drying is a gentle and effective method for removing moisture from heat-sensitive and hygroscopic materials.[3][4][15] By reducing the pressure, the boiling point of water is significantly lowered, allowing for rapid evaporation at a lower temperature.[5][16]

Step-by-Step Methodology:

-

Sample Preparation: Spread the hygroscopic tetrahydropyrimidine salt in a thin layer in a suitable glass dish (e.g., a crystallization dish) to maximize the surface area.

-

Loading the Oven: Place the dish in the vacuum oven.

-

Applying Vacuum: Close the oven door securely and begin to apply vacuum slowly to avoid disturbing the powdered sample.[15] A gradual decrease in pressure is recommended.

-

Heating: Once a stable vacuum is achieved (e.g., <10 mbar), begin to heat the oven to the desired temperature. The temperature should be chosen based on the thermal stability of the compound, which can be determined by techniques like thermogravimetric analysis (TGA).

-

Drying: Maintain the vacuum and temperature for a sufficient period. The drying time will depend on the amount of sample and the initial water content.

-

Cooling and Storage: Once drying is complete, turn off the heat and allow the oven to cool to room temperature under vacuum. Before opening the oven, slowly backfill with an inert gas like nitrogen or argon. Immediately transfer the dried salt to a desiccator for storage.

Protocol 2: Azeotropic Distillation

Azeotropic distillation is a powerful technique for removing water from samples, especially when stable hydrates are present.[13][17][18] It involves adding a solvent that forms a low-boiling azeotrope with water.[14]

Step-by-Step Methodology:

-

Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap.

-

Solvent and Sample Addition: To a round-bottom flask, add the hygroscopic tetrahydropyrimidine salt and a suitable solvent (e.g., toluene) that forms an azeotrope with water.[10]

-

Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill over and collect in the Dean-Stark trap.

-

Water Separation: As the condensate cools in the trap, the water will separate from the less dense organic solvent (in the case of toluene) and collect at the bottom. The organic solvent will overflow from the trap and return to the distillation flask.

-

Completion: Continue the distillation until no more water collects in the trap.

-

Solvent Removal and Isolation: Allow the apparatus to cool. The dried salt can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

Visualizing the Azeotropic Distillation Workflow

Caption: Workflow for azeotropic distillation with a Dean-Stark trap.

Protocol 3: Using Solid Drying Agents

For removing residual water from a solution of a tetrahydropyrimidine salt in an organic solvent, anhydrous inorganic salts are commonly used.[19]

Step-by-Step Methodology:

-

Initial Water Removal: If there is a visible aqueous layer, separate it using a separatory funnel. A wash with a saturated brine solution can help to remove the bulk of the dissolved water.[20]

-

Adding the Drying Agent: To the organic solution in an Erlenmeyer flask, add a small amount of a suitable anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Swirling: Gently swirl the flask. If the drying agent clumps together, it is an indication that water is still present.[19]

-

Adding More Drying Agent: Continue to add small portions of the drying agent until some of it remains free-flowing in the solution. This indicates that all the water has been absorbed.

-

Filtration: Decant or filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the dry salt.

IV. References

-

Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

-

Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. [Link]

-

Eurofins Scientific. Water Determination by Karl Fischer. [Link]

-

American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

-

Digivac. Secrets for Drying Fine Powders in a Vacuum oven. [Link]

-

Wikipedia. Azeotropic distillation. [Link]

-

University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]

-

Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

-

University of California, Los Angeles. Using drying agents. [Link]

-

Google Patents. EP0361839A2 - Dehydration process using azeotropic distillation.

-

Wikipedia. Vacuum drying. [Link]

-

GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]

-

Busch Global. Vacuum drying. [Link]

-

University of Waterloo, Environmental Isotope Laboratory. Azeotropic Distillation. [Link]

-

ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

-

Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

-

Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

-

Stack Exchange Chemistry. (2018). Hygroscopic Substances and Drying Agents. [Link]

-

KINTEK. What's a vacuum oven for? | Differences of drying methods in labs. [Link]

-

University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. [Link]

-

Laboteq. (2023). Understanding How Vacuum Drying Ovens Protect the Integrity of Sensitive Samples. [Link]

-

Reddit. (2023). How to remove water from a hygroscopic solid. [Link]

-

ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?. [Link]

-

PubMed. (2018). Stability of pharmaceutical salts in solid oral dosage forms. [Link]

-

MDPI. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. [Link]

-

PMC. (2023). Impact of Different Saccharides on the In-Process Stability of a Protein Drug During Evaporative Drying: From Sessile Droplet Drying to Lab-Scale Spray Drying. [Link]

-

ResearchGate. (2023). Stabilization of salt hydrates using flexible polymeric networks. [Link]

-

PubMed. (2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Vacuum drying - Wikipedia [en.wikipedia.org]

- 4. buschvacuum.com [buschvacuum.com]

- 5. rocker.com.tw [rocker.com.tw]

- 6. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. mt.com [mt.com]

- 9. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]

- 10. How To [chem.rochester.edu]

- 11. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. mdpi.com [mdpi.com]

- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 14. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]

- 15. digivac.com [digivac.com]

- 16. kdvacuumoven.com [kdvacuumoven.com]

- 17. EP0361839A2 - Dehydration process using azeotropic distillation - Google Patents [patents.google.com]

- 18. gwsionline.com [gwsionline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

Technical Support Center: Synthesis of 1,4,5,6-Tetrahydropyrimidines

Welcome to the technical support guide for the synthesis of 1,4,5,6-tetrahydropyrimidines. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate common experimental challenges and systematically improve your reaction yields. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses high-level questions regarding the synthesis of 1,4,5,6-tetrahydropyrimidines, focusing on the most common and versatile synthetic routes.

Q1: What are the primary methods for synthesizing the 1,4,5,6-tetrahydropyrimidine core?

The synthesis of this heterocyclic system is most commonly achieved through the cyclocondensation of a 1,3-diamine with a suitable one-carbon (C1) or multi-carbon electrophile.[1][2][3] The choice of electrophile dictates the substituent at the 2-position of the resulting ring. Key strategies include:

-

Condensation with Nitriles: This is a widely used, atom-economical method where a 1,3-diamine, such as 1,3-diaminopropane, reacts with a nitrile to form a 2-substituted tetrahydropyrimidine. This reaction often requires a catalyst, such as a Lewis acid or a Brønsted acid, to activate the nitrile.[2]

-

Reaction with Imino Ethers or Amidines: Pre-activated carboxylic acid derivatives like imino ethers (Pinner salts) or amidines can readily react with 1,3-diamines to form the cyclic amidine core under milder conditions than those required for nitriles.[1][2]

-

Cyclization with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids, esters, or acid chlorides is possible but often requires harsh conditions and dehydrating agents, which can lead to side reactions.

-

Guanylation Reactions: For the synthesis of 2-amino-1,4,5,6-tetrahydropyrimidines (cyclic guanidines), guanylating agents like cyanogen bromide or S-methylisothiourea are reacted with the 1,3-diamine.[3]

Q2: My nitrile/diamine condensation is not working. What is the mechanistic role of the catalyst?